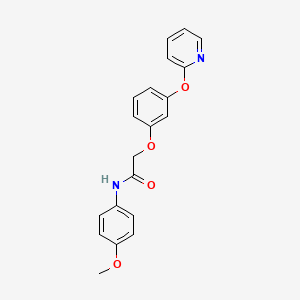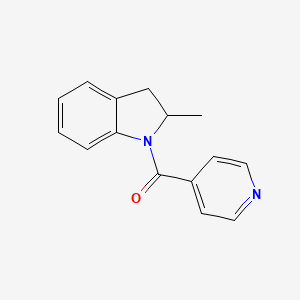![molecular formula C11H7ClF3NO3S2 B7538302 5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide](/img/structure/B7538302.png)
5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized and studied extensively for its biological and pharmaceutical properties.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as COX-2 and MMPs, which are involved in inflammation and tumor growth. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. It has also been shown to inhibit tumor growth and metastasis in animal models of cancer. In addition, it has been shown to have minimal toxicity in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide in lab experiments is its high potency and selectivity. It has been shown to have a high affinity for its target enzymes, which makes it a useful tool for studying their functions. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to develop new derivatives of this compound with improved properties, such as increased solubility and potency. Additionally, this compound could be studied for its potential applications in other fields, such as materials science and electronics. Overall, the potential applications of 5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide make it an exciting area of research with many future possibilities.
Métodos De Síntesis
The synthesis of 5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide involves several steps. The starting material is 3-(trifluoromethoxy)aniline, which is reacted with chloroacetyl chloride to form 3-(chloroacetyl)-trifluoromethoxyaniline. This intermediate is then reacted with thiophene-2-sulfonamide to yield the final product, 5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide. The synthesis method has been optimized to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide has been studied extensively for its potential applications in various fields. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. It has also been studied for its potential as a diagnostic tool for cancer and other diseases. The compound has been used in research to study the mechanisms of action of various drugs and to develop new drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3NO3S2/c12-9-4-5-10(20-9)21(17,18)16-7-2-1-3-8(6-7)19-11(13,14)15/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRGFWDCJFIERF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)NS(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[3-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7538281.png)

![Pyrrolidin-1-yl-(1,3,6-trimethylpyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B7538291.png)
![4-[4-(2-Methoxyethyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B7538304.png)

![N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B7538320.png)
![2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B7538321.png)
![N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B7538332.png)